molecular formula C10H20O2Si B6166001 1-[(tert-butyldimethylsilyl)oxy]but-3-yn-2-ol CAS No. 168065-22-3

1-[(tert-butyldimethylsilyl)oxy]but-3-yn-2-ol

Cat. No. B6166001
CAS RN: 168065-22-3
M. Wt: 200.4
InChI Key:
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Description

“1-[(tert-butyldimethylsilyl)oxy]but-3-yn-2-ol” is a chemical compound that belongs to the class of organic compounds known as silyl ethers . It is commonly used in synthetic glycobiology . The compound can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .


Molecular Structure Analysis

The molecular formula of “1-[(tert-butyldimethylsilyl)oxy]but-3-yn-2-ol” is C8H18O2Si . The InChI code is 1S/C8H18O2Si/c1-8(2,3)11(4,5)10-7-6-9/h6H,7H2,1-5H3 .


Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group is ca. 10^4 times more hydrolytically stable and holds more promise for such applications . The silyl ethers can be rapidly cleaved to alcohols by treatment with 2-3 eq. tetra-n-butylammonium fluoride (TBAF) in THF at 25°C . Nucleophilic attack of the small fluoride anion leads to a pentavalent silicon center which is permitted due to hybridization with the vacant d-orbitals of silicon .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(tert-butyldimethylsilyl)oxy]but-3-yn-2-ol” include a molecular weight of 174.31 g/mol . The compound has a refractive index of n20/D 1.432 (lit.) . The boiling point is 165-167 °C (lit.) and the density is 0.915 g/mL at 25 °C (lit.) .

Safety and Hazards

“1-[(tert-butyldimethylsilyl)oxy]but-3-yn-2-ol” may cause respiratory irritation. It also causes skin irritation and serious eye irritation. It is a flammable liquid and vapor .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(tert-butyldimethylsilyl)oxy]but-3-yn-2-ol involves the protection of a terminal alkyne with a silyl group, followed by the addition of a hydroxyl group to the alkyne. The silyl group can then be removed to yield the final product.", "Starting Materials": ["But-3-yn-2-ol", "tert-butyldimethylsilyl chloride", "triethylamine", "tetrahydrofuran", "sodium hydride", "methanol", "water"], "Reaction": ["1. To a solution of But-3-yn-2-ol in tetrahydrofuran, add sodium hydride and stir for 30 minutes to deprotonate the alcohol.", "2. Add tert-butyldimethylsilyl chloride and triethylamine to the reaction mixture and stir for 2 hours to protect the alkyne with a silyl group.", "3. Quench the reaction with methanol and water, and extract the product with ethyl acetate.", "4. Remove the silyl group by treating the product with tetra-n-butylammonium fluoride in tetrahydrofuran.", "5. Purify the product by column chromatography to yield 1-[(tert-butyldimethylsilyl)oxy]but-3-yn-2-ol."] }

CAS RN

168065-22-3

Molecular Formula

C10H20O2Si

Molecular Weight

200.4

Purity

95

Origin of Product

United States

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